2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide
Description
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Properties
IUPAC Name |
2-[[5-(2-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-2-30-19-12-6-5-11-18(19)24-20(29)15-31-22-26-25-21(16-9-3-4-10-17(16)23)28(22)27-13-7-8-14-27/h3-14H,2,15H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBQBNUHLZRCDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide” primarily targets the GATA family proteins. These proteins play a crucial role in cell differentiation and development.
Mode of Action
The compound interacts with its targets by inhibiting the DNA-binding activity of GATA3 and other members of the GATA family. This interaction results in the suppression of Th2 cell differentiation, without impairing Th1 cell differentiation.
Biochemical Pathways
The compound affects the Th2 cell differentiation pathway. The downstream effects include the inhibition of the expression and production of Th2 cytokines.
Pharmacokinetics
Similar compounds with heterocyclic nuclei have been found to have high chemotherapeutic values, suggesting that this compound may also have favorable ADME properties.
Result of Action
The molecular and cellular effects of the compound’s action include the significant suppression of Th2 cell differentiation and the inhibition of the expression and production of Th2 cytokines. These effects could potentially be beneficial in conditions where Th2 cells or cytokines are implicated.
Biological Activity
The compound 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide, identified by CAS Number 886926-52-9, is a novel chemical entity characterized by a complex molecular structure that includes a triazole ring and a sulfanyl group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.
Molecular Structure
The molecular formula of the compound is with a molecular weight of approximately 437.9 g/mol. The structure is significant due to the presence of several pharmacologically relevant functional groups which enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H20ClN5OS |
| Molecular Weight | 437.9 g/mol |
| CAS Number | 886926-52-9 |
Antimicrobial Properties
Research indicates that compounds with similar structural motifs, particularly those containing triazole and sulfanyl groups, exhibit notable antimicrobial activity. The compound has shown effectiveness against various bacterial strains associated with antimicrobial resistance, including those from the ESKAPE panel.
In vitro studies have demonstrated that derivatives of triazole compounds can inhibit the growth of pathogens such as Staphylococcus aureus, Klebsiella pneumoniae, and Enterococcus faecium. The specific activity of this compound against these organisms remains an area for further exploration.
Anticancer Activity
The compound also exhibits potential anticancer properties. Research on related triazole derivatives has indicated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies involving similar compounds suggest that the presence of the triazole moiety significantly contributes to their anticancer efficacy.
Case Studies
- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of various triazole derivatives, compounds similar to this compound showed promising results against Gram-positive and Gram-negative bacteria. The study highlighted that modifications in the side chains could enhance activity against resistant strains .
- Cancer Cell Studies : Another significant study focused on the anticancer properties of triazole-based compounds indicated that those with sulfanyl substitutions exhibited enhanced cytotoxic effects against various cancer cell lines. This suggests that this compound may have similar potential .
The biological activity of this compound can be attributed to its ability to interact with biological targets such as enzymes and receptors involved in microbial resistance and cancer progression. The triazole ring is known to disrupt cellular processes by inhibiting enzyme function or interfering with DNA synthesis in pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
